
trans-3-(Cbz-amino)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: is a chemical compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.27 g/mol . It is also known by its IUPAC name, 3-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid . This compound is characterized by the presence of a cyclobutane ring, an amino group protected by a benzyloxycarbonyl (Cbz) group, and a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the cyclobutane derivative.
Protection of the amino group: The amino group is protected using the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Synthesis of Arginase Inhibitors
One of the primary applications of trans-3-(Cbz-amino)cyclobutanecarboxylic acid is in the synthesis of arginase inhibitors. Arginase is an enzyme that converts L-arginine into L-ornithine and urea, playing a crucial role in the urea cycle. Inhibiting this enzyme can have therapeutic implications for conditions such as cancer and cardiovascular diseases. The compound serves as a key intermediate in the development of various arginase inhibitors, showcasing its versatility in drug design .
1.2 Development of Protein Degraders
The compound is also utilized as a building block in the design of protein degraders. These molecules are engineered to selectively target and degrade specific proteins within cells, offering potential treatments for diseases caused by protein misfolding or overexpression. The structural properties of this compound make it an ideal candidate for incorporation into such innovative therapeutic agents .
Enzyme Inhibition Studies
2.1 Mechanism of Action
Research indicates that this compound can act as a competitive inhibitor for certain enzymes due to its structural similarity to natural substrates. This characteristic allows it to effectively bind to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity. Such mechanisms have been documented in studies focusing on the inhibition of arginase and other related enzymes .
2.2 Case Studies
Several case studies highlight the efficacy of this compound in enzyme inhibition:
- Study on Arginase Inhibition : A study demonstrated that derivatives of this compound exhibited micromolar activity against bovine liver arginase, with IC50 values indicating significant inhibitory potential .
- Functionalization Studies : Research has shown that this compound can undergo various functionalization reactions, leading to derivatives with enhanced biological activity. For instance, modifications have resulted in compounds that maintain or improve their inhibitory effects while altering their pharmacokinetic profiles .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Building block for drug synthesis, particularly arginase inhibitors | Effective inhibitor with potential therapeutic uses |
Protein Degraders | Component in designing selective protein degraders | Promising for treating diseases related to protein misfolding |
Enzyme Inhibition | Acts as a competitive inhibitor for various enzymes | Significant inhibitory effects observed |
Wirkmechanismus
The mechanism of action of trans-3-(Cbz-amino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups, such as the amino and carboxylic acid groups, enable it to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
trans-3-(Boc-amino)cyclobutanecarboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
cis-3-(Cbz-amino)cyclobutanecarboxylic acid: Similar structure but with a different stereochemistry (cis instead of trans).
Uniqueness:
- The trans configuration of the amino group in trans-3-(Cbz-amino)cyclobutanecarboxylic acid provides distinct steric and electronic properties compared to its cis counterpart.
- The Cbz protecting group offers specific advantages in synthetic chemistry, such as ease of removal under mild conditions.
Biologische Aktivität
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a cyclic amino acid derivative with significant potential in biochemical research and pharmaceutical applications. Its unique structure, characterized by a cyclobutane ring and a carbobenzyloxy (Cbz) protecting group, allows it to interact with various biological targets, making it a valuable compound for studying enzyme-substrate interactions and protein-ligand binding.
- Chemical Formula : C₁₃H₁₅NO₄
- Molecular Weight : 251.26 g/mol
- Structure : The compound features a cyclobutane ring with an amino acid side chain, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and carboxylic acid functional groups facilitate participation in various biochemical pathways, influencing enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Modulation : The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways.
- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction processes.
Biological Applications
- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, particularly in creating cyclobutane-containing compounds.
- Pharmaceutical Development : The compound is explored for its potential as a therapeutic agent in treating conditions associated with enzyme dysfunctions.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
trans-3-(Boc-amino)cyclobutanecarboxylic acid | Contains a tert-butoxycarbonyl (Boc) group | Similar applications but distinct reactivity |
cis-3-(Cbz-amino)cyclobutanecarboxylic acid | Different stereochemistry (cis configuration) | Varies in biological interactions due to sterics |
Case Studies and Research Findings
Recent studies have highlighted the compound's role in various biological contexts:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of transglutaminases, which are implicated in various diseases, including cancer and autoimmune disorders.
- Protein-Ligand Binding Assays : Experimental data demonstrate that this compound exhibits strong binding affinity to certain protein targets, suggesting its utility in drug design .
- Toxicological Assessments : Safety profiles indicate that while the compound shows promising biological activity, caution is advised due to potential irritative effects on skin and eyes .
Eigenschaften
IUPAC Name |
3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCPLYMKZBZTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212380-76-1 |
Source
|
Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.